Disulfiram impurity 1-d10

Description

BenchChem offers high-quality Disulfiram impurity 1-d10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disulfiram impurity 1-d10 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H13NS2 |

|---|---|

Molecular Weight |

173.4 g/mol |

IUPAC Name |

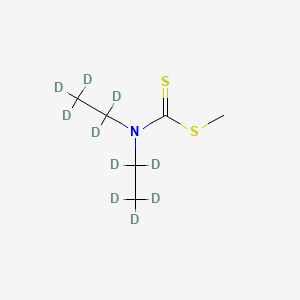

methyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate |

InChI |

InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |

InChI Key |

JYRXPFCUABYLPD-IZUSZFKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C(=S)SC)C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCN(CC)C(=S)SC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Disulfiram Impurity 1-d10: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Disulfiram impurity 1-d10, a critical component in the analytical and pharmacokinetic evaluation of the drug Disulfiram. Designed for researchers, scientists, and professionals in drug development, this document details the impurity's chemical identity, its role as an internal standard, and methodologies for its use.

Core Identity and Physicochemical Data

Disulfiram impurity 1-d10 is the deuterium-labeled analog of Disulfiram Impurity 1, which is chemically known as S-Methyl-N,N-diethyldithiocarbamate. The "d10" designation indicates that the ten hydrogen atoms on the two ethyl groups have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, as it is chemically identical to the non-labeled impurity but has a distinct, higher mass.[1][2]

The primary application of Disulfiram impurity 1-d10 is to ensure the accuracy and precision of quantitative analyses of Disulfiram and its metabolites in biological matrices.[1] By adding a known amount of the deuterated standard to a sample, variations in sample preparation and instrument response can be normalized, leading to more reliable data.

A summary of the key quantitative data for Disulfiram impurity 1-d10 and its non-labeled counterpart is presented in Table 1.

| Property | Disulfiram Impurity 1-d10 | Disulfiram Impurity 1 |

| IUPAC Name | Methyl N,N-bis(pentadeuterioethyl)carbamodithioate[1] | S-Methyl-N,N-diethyldithiocarbamate[2] |

| Synonyms | Methyl (Diethyl-d10)dithiocarbamate; N,N-Diethylcarbamodithioic Acid Methyl Ester-d10[1] | Methyl Diethylcarbamodithioate[2] |

| Molecular Formula | C6H3D10NS2[3] | C6H13NS2[2] |

| Molecular Weight | 173.42 g/mol [3] | 163.30 g/mol [2] |

| CAS Number (non-labeled) | 686-07-7[3][2] | 686-07-7 |

Proposed Synthesis Protocol

Step 1: Formation of the Dithiocarbamate Salt

Deuterated diethylamine (B46881) ((C2D5)2NH) is reacted with carbon disulfide (CS2) in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the corresponding deuterated sodium or potassium diethyldithiocarbamate (B1195824) salt.

Step 2: S-Methylation

The resulting deuterated diethyldithiocarbamate salt is then reacted with a methylating agent, such as methyl iodide (CH3I), to introduce the S-methyl group.

Step 3: Purification

The final product, Disulfiram impurity 1-d10, would be purified from the reaction mixture using standard techniques such as extraction and chromatography.

A visual representation of this proposed synthesis workflow is provided in the diagram below.

Analytical Methodology: A Case Study with the Non-Deuterated Analog

A detailed experimental protocol for the quantification of the non-deuterated analog of Disulfiram impurity 1 (S-Methyl-N,N-Diethylthiocarbamate) in human plasma has been published and can be adapted for use with the d10-labeled internal standard. This method utilizes Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

3.1. Sample Preparation: Solid-Phase Extraction

-

To 500 µL of human plasma, add a known amount of the internal standard (Disulfiram impurity 1-d10) solution.

-

Vortex the sample and centrifuge.

-

Load the supernatant onto a preconditioned solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with water and a low-concentration organic solvent (e.g., 1% methanol (B129727) in water).

-

Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol).

-

Dilute the eluent with water before injection.

3.2. Chromatographic Separation

-

Chromatographic System: A reverse-phase UPLC system.

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., water with a small amount of formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with formic acid).

-

Flow Rate: A flow rate suitable for the UPLC column dimensions.

-

Injection Volume: A small injection volume (e.g., 5-15 µL).

3.3. Mass Spectrometric Detection

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Method: Multiple Reaction Monitoring (MRM). The mass transitions for both the analyte (Disulfiram Impurity 1) and the internal standard (Disulfiram Impurity 1-d10) are monitored.

The following diagram illustrates the analytical workflow.

Metabolic Context of Disulfiram Impurity 1

Disulfiram undergoes extensive metabolism in the body. A key metabolic pathway involves the reduction of Disulfiram to two molecules of diethyldithiocarbamate (DDC). DDC is then S-methylated by S-adenosyl-L-methionine (SAM) to form S-Methyl-N,N-diethyldithiocarbamate, which is Disulfiram Impurity 1. This metabolite can be further oxidized. Understanding this pathway is crucial for interpreting pharmacokinetic data.

The metabolic pathway leading to the formation of Disulfiram Impurity 1 is depicted below.

Conclusion

Disulfiram impurity 1-d10 is an indispensable tool for the accurate quantification of its non-deuterated counterpart in biological samples. This technical guide provides a foundational understanding of its properties, a proposed synthetic route, and a robust analytical methodology. For researchers engaged in the study of Disulfiram, the use of this deuterated internal standard is highly recommended to ensure the integrity and reliability of pharmacokinetic and metabolic data.

References

Disulfiram impurity 1-d10 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical considerations for Disulfiram impurity 1-d10. It is intended for researchers, scientists, and drug development professionals working with Disulfiram and its related substances.

Chemical Structure and Properties

Disulfiram impurity 1-d10 is the deuterium-labeled form of Disulfiram impurity 1, also known as S-Methyl N,N-diethyldithiocarbamate. The "-d10" designation indicates that the ten hydrogen atoms on the two ethyl groups have been replaced with deuterium. This isotopic labeling makes it a suitable internal standard for quantitative analysis by mass spectrometry.

Chemical Structure:

-

Disulfiram Impurity 1 (S-Methyl N,N-diethyldithiocarbamate):

-

Disulfiram Impurity 1-d10:

A summary of the key chemical and physical properties for both Disulfiram impurity 1-d10 and its non-labeled analog is presented in Table 1.

Table 1: Chemical and Physical Properties

| Property | Disulfiram Impurity 1-d10 | S-Methyl N,N-diethyldithiocarbamate (Disulfiram Impurity 1) |

| IUPAC Name | Methyl N,N-bis(pentadeuterioethyl)carbamodithioate[1] | Methyl N,N-diethylcarbamodithioate |

| Synonyms | Methyl (Diethyl-d10)dithiocarbamate; N,N-Diethylcarbamodithioic Acid Methyl Ester-d10[1] | Methyl diethyldithiocarbamate (B1195824); Me-DTC |

| CAS Number | Not available | 686-07-7 |

| Molecular Formula | C₆H₃D₁₀NS₂[2] | C₆H₁₃NS₂ |

| Molecular Weight | 173.42 g/mol [2] | 163.30 g/mol |

| Appearance | - | Clear colorless to light yellow oil |

| Boiling Point | Not available | Not available |

| SMILES | S=C(SC)N(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H][1] | CCN(CC)C(=S)SC |

| InChI | InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3/i4D2,5D2,1D3,2D3 | InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3 |

Metabolic Pathway of Disulfiram

Disulfiram impurity 1 (S-Methyl N,N-diethyldithiocarbamate) is a significant metabolite of the alcohol-aversion drug, Disulfiram. Understanding its formation is crucial for pharmacokinetic and drug metabolism studies. The metabolic cascade involves several enzymatic steps, primarily occurring in the liver. Disulfiram is rapidly reduced to diethyldithiocarbamate (DDC), which is then methylated to form S-Methyl N,N-diethyldithiocarbamate. This metabolite is further oxidized.

The following diagram illustrates the metabolic pathway leading to the formation and subsequent transformation of S-Methyl N,N-diethyldithiocarbamate.

Experimental Protocols

Disulfiram impurity 1-d10 is primarily used as an internal standard in analytical methods for the quantification of its non-labeled counterpart in biological matrices. Below are detailed methodologies for relevant experimental procedures.

Quantification of S-Methyl N,N-diethyldithiocarbamate in Human Plasma by UPLC-MS/MS

This method is adapted from a validated assay for the determination of S-Methyl N,N-diethyldithiocarbamate in human plasma. Disulfiram impurity 1-d10 would be an ideal internal standard for this assay.

Table 2: UPLC-MS/MS Method Parameters

| Parameter | Value |

| Instrumentation | Waters Acquity UPLC system coupled to a triple quadrupole mass spectrometer |

| Column | Waters Acquity HSS T3 column (2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Isocratic elution with 0.1% formic acid in water and 0.1% formic acid in methanol (B129727) (v/v) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | S-Methyl N,N-diethyldithiocarbamate: m/z 164 → 88 Disulfiram impurity 1-d10: m/z 174 → 98 (projected) |

Sample Preparation:

-

To 500 µL of human plasma, add a known concentration of Disulfiram impurity 1-d10 as the internal standard.

-

Perform a solid-phase extraction (SPE) using a suitable sorbent (e.g., C18).

-

Wash the SPE cartridge to remove interferences.

-

Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for UPLC-MS/MS analysis.

Synthesis of S-Methyl N,N-diethyldithiocarbamate

The following is a general procedure for the synthesis of S-Methyl N,N-diethyldithiocarbamate. A similar approach could be adapted for the synthesis of the deuterated analog using deuterated starting materials.

Reaction:

Sodium diethyldithiocarbamate + Methyl iodide → S-Methyl N,N-diethyldithiocarbamate + Sodium iodide

Procedure:

-

Dissolve sodium diethyldithiocarbamate in a suitable solvent such as ethanol (B145695) or acetone.

-

Cool the solution in an ice bath.

-

Add methyl iodide dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

Analytical Data

Due to its nature as a specialized analytical standard, comprehensive public data for Disulfiram impurity 1-d10 is limited. The following data is based on information available for the non-deuterated analog, S-Methyl N,N-diethyldithiocarbamate.

Mass Spectrometry:

The electron ionization mass spectrum of S-Methyl N,N-diethyldithiocarbamate is expected to show a molecular ion peak at m/z 163. Key fragment ions would correspond to the loss of the methyl group (m/z 148) and cleavage of the dithiocarbamate (B8719985) moiety. For Disulfiram impurity 1-d10, the molecular ion peak would be observed at m/z 173, with a corresponding shift in the fragment ions containing the deuterated ethyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Detailed experimental ¹H and ¹³C NMR spectra for S-Methyl N,N-diethyldithiocarbamate are not widely available in the public domain. However, based on the structure, the following characteristic chemical shifts can be predicted.

Table 3: Predicted NMR Chemical Shifts for S-Methyl N,N-diethyldithiocarbamate (in CDCl₃)

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -S-CH₃ | ~2.6 (singlet) | ~18 |

| -N-CH₂- | ~3.8 (quartet) | ~50 |

| -CH₃ | ~1.3 (triplet) | ~12 |

| C=S | - | ~200 |

For Disulfiram impurity 1-d10, the ¹H NMR spectrum would be significantly simplified due to the absence of protons on the ethyl groups. The ¹³C NMR spectrum would show signals for the deuterated carbons, which may be broader and have different splitting patterns compared to the non-deuterated analog.

Conclusion

Disulfiram impurity 1-d10 is a critical analytical tool for the accurate quantification of S-Methyl N,N-diethyldithiocarbamate, a key metabolite of Disulfiram. This guide provides essential information on its chemical properties, metabolic context, and relevant experimental protocols. While comprehensive experimental data for the deuterated compound is scarce, the information provided for its non-labeled analog serves as a valuable reference for researchers in the field of drug metabolism and pharmaceutical analysis. Further studies to fully characterize the physicochemical and spectral properties of Disulfiram impurity 1-d10 would be beneficial to the scientific community.

References

Certificate of Analysis: A Technical Guide to Disulfiram Impurity 1-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical certification for Disulfiram Impurity 1-d10. The data and methodologies presented herein are essential for researchers and professionals engaged in drug development, quality control, and analytical science, ensuring the accuracy and reliability of their investigations.

Product Information

| Parameter | Specification |

| Product Name | Disulfiram Impurity 1-d10 |

| Synonym(s) | S-Methyl N,N-Di(ethyl-d5)dithiocarbamate |

| Catalogue Number | D-334-d10 |

| Chemical Formula | C₆H₃D₁₀NS₂ |

| Molecular Weight | 173.42 g/mol |

| CAS Number | 686-07-7 (unlabeled) |

| Batch Number | BATCH-20251205 |

| Manufacture Date | December 2025 |

| Retest Date | December 2027 |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Methanol (B129727), Acetonitrile, DMSO |

| Storage | Store at 2-8°C, protect from light |

Analytical Data

The following table summarizes the quantitative analytical results for the specified batch of Disulfiram Impurity 1-d10.

| Analytical Test | Specification | Result |

| Chemical Purity (by HPLC) | ≥ 98.0% | 99.5% |

| Isotopic Purity (by LC-MS) | ≥ 99 atom % D | 99.6 atom % D |

| Identity (by ¹H-NMR) | Conforms to structure | Conforms |

| Identity (by Mass Spec) | Conforms to structure | Conforms |

| Residual Solvents (by GC-HS) | ≤ 0.5% | Meets Specification |

| Water Content (by Karl Fischer) | ≤ 0.5% | 0.1% |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Instrumentation : Agilent 1260 Infinity II LC System or equivalent.

-

Column : Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase :

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient :

Time (min) % B 0 40 10 95 15 95 15.1 40 | 20 | 40 |

-

Flow Rate : 1.0 mL/min

-

Column Temperature : 30°C

-

Detection : UV at 254 nm

-

Injection Volume : 5 µL

-

Sample Preparation : The sample was dissolved in methanol to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity

-

Instrumentation : Waters ACQUITY UPLC I-Class with a Xevo G2-XS QTof Mass Spectrometer or equivalent.[1]

-

Column : ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase :

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient : A linear gradient from 10% to 90% B over 5 minutes.

-

Flow Rate : 0.4 mL/min

-

Ionization : Electrospray Ionization (ESI), Positive Mode.

-

Data Acquisition : Full scan mode to monitor the mass-to-charge ratios of the deuterated and non-deuterated species.

-

Data Analysis : Isotopic purity is calculated by comparing the peak areas of the deuterated isotopologues to the sum of all isotopologue peaks.[1]

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Identity

-

Instrumentation : Bruker Avance III 400 MHz spectrometer or equivalent.

-

Solvent : Chloroform-d (CDCl₃).

-

Concentration : Approximately 10 mg/mL.

-

Procedure : The spectrum is acquired and compared to the reference spectrum of a well-characterized standard to confirm the chemical structure. The absence of significant signals in the regions corresponding to the ethyl protons confirms the high level of deuteration.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the analysis and certification of Disulfiram Impurity 1-d10.

Caption: Figure 1: Analytical Workflow for Disulfiram Impurity 1-d10 Certification.

References

Isotopic purity of Disulfiram impurity 1-d10

An In-depth Technical Guide to the Isotopic Purity of Disulfiram (B1670777) Impurity 1-d10

Introduction

Disulfiram is a medication used in the management of chronic alcoholism by producing an acute sensitivity to ethanol. The quality and purity of active pharmaceutical ingredients (APIs) like disulfiram are of paramount importance in drug development and manufacturing. Regulatory bodies mandate strict control over impurities, as they can impact the safety and efficacy of the final drug product.

Isotopically labeled internal standards are crucial for the accurate quantification of drugs and their metabolites in biological matrices. Disulfiram impurity 1-d10 is a deuterated form of a common disulfiram impurity, likely S-methyl N,N-diethyldithiocarbamate. The 'd10' designation indicates that ten hydrogen atoms in the molecule have been replaced with deuterium (B1214612). The isotopic purity of this standard is critical for its use in quantitative bioanalytical assays, typically employing liquid chromatography-mass spectrometry (LC-MS). A high isotopic purity ensures that the internal standard does not contribute significantly to the signal of the analyte being measured, thereby ensuring the accuracy of the results.

This guide provides a technical overview of the methodologies used to assess the isotopic purity of Disulfiram impurity 1-d10, aimed at researchers, scientists, and drug development professionals.

Chemical Structures

Figure 1: Chemical Structure of Disulfiram

Caption: Chemical structure of Disulfiram.

Figure 2: Chemical Structure of Disulfiram Impurity 1-d10 (S-methyl-d3 N,N-di(ethyl-d5)dithiocarbamate)

Caption: Postulated structure of Disulfiram Impurity 1-d10.

Experimental Protocols

The determination of isotopic purity for Disulfiram impurity 1-d10 primarily relies on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Analysis

Objective: To determine the isotopic distribution and calculate the percentage of the d10 species.

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an appropriate chromatographic system (LC or GC).

Methodology:

-

Sample Preparation: A solution of Disulfiram impurity 1-d10 is prepared in a suitable solvent (e.g., acetonitrile (B52724)/water) at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation: The sample is injected into the LC-MS system. A C18 column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). This step ensures that the impurity is separated from any other potential components.

-

Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. Full scan spectra are acquired over a relevant m/z range to include the molecular ions of the deuterated impurity and its potential lower-deuterated isotopologues.

-

Data Analysis: The isotopic cluster of the molecular ion is analyzed. The relative intensities of the peaks corresponding to the d10, d9, d8, etc., species are measured. The isotopic purity is calculated as the percentage of the d10 peak intensity relative to the sum of the intensities of all related isotopic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Objective: To confirm the positions of deuterium incorporation and to provide an orthogonal assessment of isotopic enrichment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H and ²H detection.

Methodology:

-

Sample Preparation: A sufficient amount of the Disulfiram impurity 1-d10 sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, with a known internal standard like TMS).

-

¹H NMR Spectroscopy: A standard proton NMR spectrum is acquired. The absence or significant reduction of signals at the chemical shifts corresponding to the ethyl protons and the S-methyl protons confirms successful deuteration at these positions. The residual proton signals can be integrated to quantify the level of deuteration.

-

²H NMR Spectroscopy: A deuterium NMR spectrum is acquired. This spectrum will show signals at the chemical shifts where deuterium has been incorporated, providing direct evidence of the location of the deuterium atoms. The relative integrals of these signals can be used to confirm the distribution of deuterium across the molecule.

Data Presentation

The quantitative data obtained from the analyses should be presented in a clear and concise tabular format.

Table 1: Isotopic Distribution of Disulfiram Impurity 1-d10 by Mass Spectrometry

| Isotopologue | Theoretical m/z | Measured m/z | Relative Intensity (%) |

| d10 (M) | 174.1234 | 174.1231 | 99.5 |

| d9 (M-1) | 173.1171 | 173.1169 | 0.4 |

| d8 (M-2) | 172.1108 | 172.1106 | 0.1 |

| Unlabeled | 164.0612 | Not Detected | < 0.01 |

Table 2: Isotopic Purity Summary

| Analytical Method | Parameter | Result |

| Mass Spectrometry | Isotopic Purity (d10 %) | 99.5% |

| ¹H NMR | Deuteration Level at Ethyl groups | > 99% |

| ¹H NMR | Deuteration Level at S-methyl group | > 99% |

Visualizations

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for determining the isotopic purity of a deuterated standard.

Caption: Workflow for isotopic purity assessment.

Logical Relationship of Isotopic Species

This diagram shows the relationship between the desired deuterated species and its less-deuterated isotopologues.

Caption: Contribution of isotopic species to total purity.

Conclusion

The determination of isotopic purity for deuterated internal standards like Disulfiram impurity 1-d10 is a critical step in the validation of bioanalytical methods. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive assessment of both the overall isotopic enrichment and the specific locations of deuterium incorporation. The methodologies and data presentation formats outlined in this guide offer a robust framework for ensuring the quality and reliability of these essential reagents in drug development and research.

S-Methyl N,N-Diethyldithiocarbamate-d10: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of S-Methyl N,N-Diethyldithiocarbamate-d10 (MeDDC-d10), a deuterated isotopologue of a key metabolite of Disulfiram. This document is intended for researchers in pharmacology, toxicology, and drug metabolism, providing essential technical data, information on its metabolic context, and a detailed protocol for its application as an internal standard in quantitative bioanalysis.

Core Compound Data

S-Methyl N,N-Diethyldithiocarbamate-d10 is the deuterated form of S-Methyl N,N-Diethyldithiocarbamate (MeDDC), a significant metabolite of the drug Disulfiram. The incorporation of ten deuterium (B1214612) atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of the non-deuterated MeDDC in biological matrices.

| Property | Value | Suppliers |

| Molecular Formula | C6H3D10NS2 | Clearsynth, Sussex Research Laboratories Inc., Pharmaffiliates, Simson Pharma Limited[1][2][3] |

| Molecular Weight | 173.37 g/mol | Clearsynth, Pharmaffiliates[1][3] |

| CAS Number | Not assigned (non-deuterated is 686-07-7) | Sussex Research Laboratories Inc.[2] |

| Purity | Typically >95% to >98% (HPLC) | Clearsynth, Sussex Research Laboratories Inc.[2][3] |

| Storage Conditions | 2-8°C or -20°C | Clearsynth, Sussex Research Laboratories Inc.[2][3] |

| Shipping Conditions | Ambient | Sussex Research Laboratories Inc.[2] |

Metabolic Pathway and Significance

S-Methyl N,N-Diethyldithiocarbamate is a downstream metabolite of Disulfiram, a medication used for the treatment of alcohol dependence. Disulfiram is rapidly metabolized to diethyldithiocarbamate (B1195824) (DDC), which is then S-methylated to form MeDDC. MeDDC is further oxidized by cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) enzymes to S-methyl N,N-diethylthiocarbamate sulfoxide (B87167) (DETC-MeSO) and subsequently to S-methyl N,N-diethylthiocarbamate sulfone. These sulfoxide and sulfone metabolites are potent and irreversible inhibitors of aldehyde dehydrogenase (ALDH), the enzyme responsible for the oxidation of acetaldehyde (B116499). The inhibition of ALDH leads to the accumulation of acetaldehyde upon alcohol consumption, causing the unpleasant physiological effects associated with the disulfiram-ethanol reaction.[4]

The accurate quantification of MeDDC in biological samples is crucial for pharmacokinetic and pharmacodynamic studies of Disulfiram, as well as for investigating potential drug-drug interactions involving CYP450 enzymes.

Metabolic activation of Disulfiram to inhibitors of Aldehyde Dehydrogenase.

Experimental Protocol: Quantification of S-Methyl N,N-Diethyldithiocarbamate in Human Plasma by UPLC-MS/MS

This section provides a detailed protocol for the quantification of S-Methyl N,N-Diethyldithiocarbamate (MeDDC) in human plasma using S-Methyl N,N-Diethyldithiocarbamate-d10 as an internal standard. The method is adapted from a validated assay for the non-deuterated compound.[5]

Materials and Reagents

-

S-Methyl N,N-Diethyldithiocarbamate (analyte)

-

S-Methyl N,N-Diethyldithiocarbamate-d10 (internal standard)

-

LC-MS grade methanol, water, and formic acid

-

Human plasma (heparinized)

-

Solid-phase extraction (SPE) cartridges

Instrumentation

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

UPLC Conditions

| Parameter | Condition |

| Column | Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase | Isocratic: 22% (0.1% formic acid in water) and 78% (0.1% formic acid in methanol) |

| Flow Rate | 0.200 mL/min |

| Injection Volume | 10 µL |

| Run Time | 5 minutes |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | m/z 148 → 100 |

| MRM Transition (Internal Standard) | m/z 158 → 110 (proposed) |

Note: The MRM transition for the d10 internal standard is proposed based on a +10 Da mass shift from the non-deuterated analyte. The fragmentation is expected to be similar, with the loss of the dithiocarbamate (B8719985) moiety. This should be confirmed experimentally.

Sample Preparation

-

Thaw plasma samples to room temperature.

-

To 500 µL of plasma, add a known concentration of S-Methyl N,N-Diethyldithiocarbamate-d10 solution (internal standard).

-

Perform solid-phase extraction (SPE) to remove plasma proteins and interferences.

-

Elute the analyte and internal standard from the SPE cartridge with 500 µL of methanol.

-

Add 250 µL of water to the eluate.

-

Inject 10 µL of the final solution into the UPLC-MS/MS system.

Calibration and Quantification

-

Prepare a series of calibration standards by spiking known concentrations of the analyte into blank plasma.

-

Process the calibration standards and quality control samples alongside the unknown samples using the same procedure.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.

Workflow for the quantification of MeDDC using a deuterated internal standard.

Conclusion

S-Methyl N,N-Diethyldithiocarbamate-d10 is a valuable tool for researchers studying the pharmacokinetics of Disulfiram and its metabolites. Its use as an internal standard in LC-MS/MS assays ensures high accuracy and precision in the quantification of the endogenous MeDDC. The provided technical information and experimental protocol serve as a comprehensive resource for the implementation of this analytical standard in a research setting. For research use only. Not for use in diagnostic procedures.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. sussex-research.com [sussex-research.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Disulfiram Impurity 1 and its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Disulfiram Impurity 1 (Methyl N,N-diethyldithiocarbamate), CAS number 686-07-7, and its deuterated analog, Disulfiram Impurity 1-d10. This document details the physicochemical properties, synthesis, analytical methodologies for detection and quantification, and the biological significance of this impurity, which is also a key metabolite of Disulfiram.

Chemical Identity and Physical Properties

Disulfiram Impurity 1, chemically known as Methyl N,N-diethyldithiocarbamate, is a significant compound in the quality control of Disulfiram, a medication used for the management of chronic alcoholism. Its deuterated form, Disulfiram Impurity 1-d10, serves as an invaluable internal standard for quantitative analytical studies due to its mass difference, which allows for clear differentiation in mass spectrometry-based assays.

Table 1: Physicochemical Properties of Disulfiram Impurity 1 and its d10 Analog

| Property | Disulfiram Impurity 1 (non-labelled) | Disulfiram Impurity 1-d10 |

| CAS Number | 686-07-7 | Not available (labelled) |

| Molecular Formula | C₆H₁₃NS₂ | C₆H₃D₁₀NS₂[1] |

| Molecular Weight | 163.30 g/mol [2] | 173.42 g/mol [1] |

| IUPAC Name | Methyl N,N-diethylcarbamodithioate | Methyl N,N-bis(perdeuterioethyl)carbamodithioate |

| Synonyms | Methyl diethyldithiocarbamate, DDTC-Me | Methyl (Diethyl-d10)dithiocarbamate |

| Appearance | Colorless to pale yellow liquid[3] | Not available |

| Solubility | Soluble in organic solvents, limited solubility in water[3] | Not available |

Synthesis and Formation

Disulfiram Impurity 1 can be formed during the synthesis of Disulfiram or as a degradation product. It is also a known metabolite of Disulfiram in vivo. A general laboratory synthesis can be performed by reacting sodium N,N-diethyldithiocarbamate with a methylating agent.

Experimental Protocol: Synthesis of Methyl N,N-diethyldithiocarbamate

This protocol is adapted from the synthesis of similar dithiocarbamates.

Materials:

-

Sodium N,N-diethyldithiocarbamate

-

Methyl iodide

-

Anhydrous acetone (B3395972)

-

Stirring apparatus

-

Reaction flask

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

Dissolve Sodium N,N-diethyldithiocarbamate in anhydrous acetone in a reaction flask equipped with a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of methyl iodide to the solution via a dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the precipitated sodium iodide.

-

Remove the acetone from the filtrate using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure Methyl N,N-diethyldithiocarbamate.

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the quantification of Disulfiram Impurity 1 in active pharmaceutical ingredients (APIs) and final drug products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry are the preferred methods.

Experimental Protocol: UPLC-MS/MS for the Quantification of Methyl N,N-diethyldithiocarbamate in Plasma

This protocol is based on a validated method for the determination of the Disulfiram metabolite in human plasma.[4]

Sample Preparation:

-

To 500 µL of plasma, add 20 µL of the internal standard working solution (Disulfiram Impurity 1-d10).

-

Vortex the sample and then centrifuge.

-

Perform solid-phase extraction (SPE) using a preconditioned Waters Oasis HLB 30mg cartridge.

-

Wash the cartridge with LC-MS grade water, followed by 1% methanol (B129727) in water.

-

Elute the analyte and internal standard with 500 µL of LC-MS grade methanol.

-

Add 250 µL of LC-MS grade water to the eluent before injection.

Chromatographic Conditions:

-

System: Waters Acquity UPLC system

-

Column: Waters HSS T3, 2.1 x 100 mm, 1.8 µm

-

Mobile Phase: Isocratic elution with 0.1% formic acid in water and 0.1% formic acid in methanol (22:78, v/v)

-

Flow Rate: 0.200 mL/min

-

Injection Volume: 10 µL

-

Run Time: 5 minutes

Mass Spectrometry Conditions:

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Table 2: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Methyl N,N-diethyldithiocarbamate | 148 | 100 |

| Disulfiram Impurity 1-d10 (Internal Standard) | 158 | 100 |

Experimental Workflow Diagram

Caption: Workflow for the quantification of Methyl N,N-diethyldithiocarbamate in plasma.

Biological Significance and Signaling Pathway

Methyl N,N-diethyldithiocarbamate is not merely an impurity but also an active metabolite of Disulfiram. Its primary pharmacological action is the inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in the metabolism of ethanol.

The accumulation of acetaldehyde (B116499) following alcohol consumption in individuals treated with Disulfiram leads to unpleasant physiological effects, known as the Disulfiram-ethanol reaction, which serves as a deterrent to alcohol intake. The inhibitory mechanism involves the covalent modification of a critical cysteine residue within the active site of the ALDH enzyme by a metabolite of Disulfiram.

Table 3: Biological Activity Data

| Parameter | Value | Reference |

| Target Enzyme | Aldehyde Dehydrogenase (ALDH) | [5] |

| Mechanism of Action | Irreversible inhibition | [5] |

| IC₅₀ (Disulfiram for rmALDH) | 36.4 µM | [6] |

| IC₅₀ (MeDTC-SO for rmALDH) | 4.62 µM | [6] |

Signaling Pathway of ALDH Inhibition

Caption: Mechanism of Disulfiram-induced deterrence to alcohol consumption.

Conclusion

A thorough understanding of Disulfiram Impurity 1 (Methyl N,N-diethyldithiocarbamate) is essential for the development of safe and effective Disulfiram drug products. This guide provides a foundational understanding of its properties, synthesis, analysis, and biological role. The use of its deuterated analog as an internal standard is critical for achieving accurate quantification in complex matrices. The detailed experimental protocols and diagrams are intended to be a valuable resource for researchers and scientists in the pharmaceutical industry.

References

- 1. Methyl-N,N-diethyldithiocarbamate | 686-07-7 | FM63494 [biosynth.com]

- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioactivation of S-methyl N,N-diethylthiolcarbamate to S-methyl N,N-diethylthiolcarbamate sulfoxide. Implications for the role of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl N,N-diethyldithiocarbamate | 686-07-7 | Benchchem [benchchem.com]

An In-depth Technical Guide on Disulfiram Impurity 1 and its Deuterated Analog, Disulfiram Impurity 1-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and synthesis of Disulfiram Impurity 1, also known as S-Methyl N,N-Diethyldithiocarbamate, and its deuterated analog, Disulfiram Impurity 1-d10. This document is intended to serve as a valuable resource for professionals involved in the research, development, and quality control of Disulfiram.

Introduction

Disulfiram is a medication used in the management of alcohol dependence. During its synthesis and storage, various impurities can form, which must be carefully monitored and controlled to ensure the safety and efficacy of the drug product. Disulfiram Impurity 1 is a known process-related impurity and metabolite of Disulfiram. Its deuterated analog, Disulfiram Impurity 1-d10, serves as a crucial internal standard for its quantitative analysis in various matrices, particularly in pharmacokinetic and metabolic studies.[1] The use of stable isotope-labeled internal standards like Disulfiram Impurity 1-d10 is essential for correcting for matrix effects and variations in sample preparation and instrument response in mass spectrometry-based assays.

Physical and Chemical Properties

The physical and chemical properties of Disulfiram Impurity 1 and its d10-labeled counterpart are summarized in the tables below. While extensive data is available for the non-deuterated impurity, specific physical constants for the deuterated analog are less commonly reported and are often limited to information provided by commercial suppliers.

Table 1: Physical and Chemical Properties of Disulfiram Impurity 1

| Property | Value | Reference |

| Systematic Name | S-Methyl N,N-Diethyldithiocarbamate | |

| Synonyms | Methyl diethyldithiocarbamate (B1195824), Diethyldithiocarbamic acid methyl ester | |

| CAS Number | 686-07-7 | |

| Molecular Formula | C₆H₁₃NS₂ | |

| Molecular Weight | 163.3 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 210 °C | |

| Density | 1.0317 g/cm³ at 0 °C | |

| Solubility | Soluble in organic solvents, limited solubility in water. |

Table 2: Physical and Chemical Properties of Disulfiram Impurity 1-d10

| Property | Value | Reference |

| Systematic Name | S-Methyl N,N-bis(ethyl-d5)dithiocarbamate | |

| Synonyms | Methyl (Diethyl-d10)dithiocarbamate, Diethyldithiocarbamic Acid Methyl Ester-d10 | |

| Molecular Formula | C₆H₃D₁₀NS₂ | [3] |

| Molecular Weight | 173.37 g/mol | [3] |

| Appearance | Not specified (typically a solid or oil) | |

| Storage | Store at 2-8°C for long-term storage. | [3] |

| Purity (by HPLC) | ≥98% | [3] |

| Isotopic Enrichment | >95% | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate analysis and synthesis of Disulfiram Impurity 1. Below are representative methodologies based on available literature.

Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is suitable for the quantification of S-Methyl N,N-Diethyldithiocarbamate in human plasma and utilizes Disulfiram Impurity 1-d10 as an internal standard.

3.1.1. Sample Preparation (Solid Phase Extraction)

-

To 500 µL of human plasma, add a known concentration of Disulfiram Impurity 1-d10 internal standard.

-

Vortex the sample and centrifuge.

-

Load the supernatant onto a preconditioned solid-phase extraction (SPE) cartridge (e.g., Waters Oasis HLB).

-

Wash the cartridge with water and a low percentage of methanol (B129727) in water.

-

Elute the analyte and internal standard with methanol.

-

Add water to the eluent and inject a portion into the UPLC-MS/MS system.[1]

3.1.2. UPLC Conditions

-

Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm

-

Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol. A typical ratio is 22:78 (v/v).

-

Flow Rate: 0.200 mL/min

-

Injection Volume: 10-15 µL

-

Run Time: Approximately 5 minutes

3.1.3. MS/MS Conditions

-

Ionization: Electrospray Ionization (ESI), positive mode

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

S-Methyl N,N-Diethyldithiocarbamate: m/z 148 → 100

-

Disulfiram Impurity 1-d10 (Internal Standard): Specific transition to be determined based on fragmentation pattern.

-

3.1.4. Method Validation

The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[1]

Synthesis of S-Methyl N,N-Diethyldithiocarbamate

A representative synthesis involves the reaction of a diethyldithiocarbamate salt with a methylating agent.

3.2.1. Materials

-

Sodium N,N-diethyldithiocarbamate

-

Methyl iodide

-

Solvent (e.g., acetone, ethanol)

3.2.2. Procedure

-

Dissolve sodium N,N-diethyldithiocarbamate in a suitable solvent.

-

Add methyl iodide to the solution.

-

Stir the reaction mixture at room temperature for a specified period.

-

Monitor the reaction progress by a suitable technique (e.g., TLC, HPLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to yield S-Methyl N,N-Diethyldithiocarbamate.

Note on the synthesis of Disulfiram Impurity 1-d10: The deuterated analog is synthesized using a similar procedure, employing a deuterated starting material, such as deuterated N,N-diethylamine, to generate the corresponding deuterated diethyldithiocarbamate salt, which is then methylated.

Visualizations

Diagram 1: Analytical Workflow for Quantification of Disulfiram Impurity 1

Caption: Workflow for the quantitative analysis of Disulfiram Impurity 1.

This guide provides a foundational understanding of Disulfiram Impurity 1 and its deuterated analog. For further in-depth studies, it is recommended to consult the specific scientific literature and resources from chemical suppliers.

References

- 1. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl N,N-diethyldithiocarbamate | C6H13NS2 | CID 12704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. sussex-research.com [sussex-research.com]

Navigating the Safety Profile of Disulfiram Impurity 1-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for Disulfiram Impurity 1-d10. Given the absence of a specific Safety Data Sheet (SDS) for the deuterated form, this document extrapolates data from the non-deuterated analogue, Disulfiram Impurity 1 (also known as S-Methyl N,N-Diethyldithiocarbamate; CAS No. 686-07-7), and the parent compound, Disulfiram. It is crucial to note that while isotopic labeling is generally not expected to alter toxicological properties significantly, this is an assumption. Therefore, this impurity should be handled with the utmost care, assuming it may share the hazardous characteristics of its non-deuterated counterpart and the parent drug.

Hazard Identification and Classification

While a specific GHS classification for Disulfiram Impurity 1-d10 is not available, the classification for the non-deuterated form, S-Methyl-N,N-diethylthiolcarbamate, provides the best available guidance.[1]

GHS Classification (based on non-deuterated form):

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1][2]

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[1][2][3]

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1][2][3]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[1][2][3]

The parent compound, Disulfiram, is also classified as harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure.[4][5][6]

Toxicological Data Summary

Quantitative toxicological data for Disulfiram Impurity 1, in both its deuterated and non-deuterated forms, is largely unavailable in the public domain. The following table summarizes the available data for the non-deuterated form and the parent compound, Disulfiram, to provide a comparative overview.

| Toxicological Endpoint | Disulfiram Impurity 1 (non-deuterated) | Disulfiram (Parent Compound) |

| Acute Oral Toxicity (LD50) | No data available[7] | 500 mg/kg (rat)[4] |

| Intraperitoneal LD50 | 263 mg/kg (mouse), 167 mg/kg (rat)[3] | 75 mg/kg (mouse)[4] |

| Skin Corrosion/Irritation | Causes skin irritation[1][2][3] | No irritant effect[4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation[1][2][3] | No irritating effect[4] |

| Respiratory or Skin Sensitization | No data available[7] | Sensitization possible through skin contact[4] |

| Germ Cell Mutagenicity | No data available[7] | Mutagenic effects have occurred in experimental animals.[8] |

| Carcinogenicity | No data available[7] | No data available |

| Reproductive Toxicity | No data available[7] | No data available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[1][2][3] | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available[7] | May cause damage to organs (liver, central nervous system, peripheral nervous system) through prolonged or repeated exposure[4][5] |

Experimental Protocols: Safe Handling Workflow

Due to the lack of comprehensive safety data and the potential for hazards, a stringent safe handling protocol is mandatory. The following workflow is recommended for all laboratory procedures involving Disulfiram Impurity 1-d10.

First-Aid Measures

In the event of exposure, the following first-aid measures, based on the SDS for the non-deuterated impurity, should be followed.[7]

-

Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor.

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.

Potential Signaling Pathway of Toxicity

While the specific toxicological pathways of Disulfiram Impurity 1-d10 are uncharacterized, the primary mechanism of the parent compound, Disulfiram, involves the irreversible inhibition of aldehyde dehydrogenase (ALDH).[9][10] This leads to the accumulation of acetaldehyde, a toxic metabolite of ethanol, which is responsible for the "disulfiram-ethanol reaction".[9] It is plausible that this impurity could interact with similar enzymatic pathways.

Personal Protective Equipment (PPE)

Consistent with the handling of hazardous chemicals, the following personal protective equipment should be worn at all times:

-

Eye/Face Protection: Tightly fitting safety goggles with side-shields.[7]

-

Skin Protection: Impervious clothing and protective gloves. Gloves should be inspected prior to use.[1][7]

-

Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or if dust/aerosols are generated.[1]

Storage and Disposal

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[8] Recommended storage is at 2-8°C in a refrigerator.

Disposal: Dispose of this substance and its container as hazardous waste in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[3][8]

Conclusion

The safety profile of Disulfiram Impurity 1-d10 is not well-established. This guide provides a conservative approach to its handling based on data from its non-deuterated analogue and the parent compound, Disulfiram. Researchers, scientists, and drug development professionals must exercise caution and adhere to stringent safety protocols when working with this compound. The absence of specific toxicological data underscores the importance of treating this substance as potentially hazardous.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. content.labscoop.com [content.labscoop.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fishersci.com [fishersci.com]

- 6. sds.edqm.eu [sds.edqm.eu]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. fishersci.com [fishersci.com]

- 9. Disulfiram - Wikipedia [en.wikipedia.org]

- 10. Disulfiram - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Introduction to Deuterium Labeling in Pharmaceutical Research

An In-depth Technical Guide on the Applications of Deuterium-Labeled Disulfiram Impurity 1

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds is a cornerstone of modern pharmaceutical analysis and metabolic investigation. This guide provides a comprehensive overview of the core uses of deuterium-labeled Disulfiram impurity 1, a critical tool in the analytical and metabolic profiling of the drug Disulfiram.

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, serves as a powerful tool in drug development and analysis.[1][2] When hydrogen atoms in a drug molecule are replaced with deuterium, the carbon-deuterium (C-D) bond formed is stronger than the original carbon-hydrogen (C-H) bond.[1] This difference in bond strength gives rise to the kinetic isotope effect (KIE), which can significantly slow down the rate of chemical reactions, particularly enzymatic metabolism.[1]

The strategic incorporation of deuterium can lead to several benefits:

-

Enhanced Metabolic Stability: By replacing hydrogens at sites of metabolic vulnerability, the drug's breakdown can be slowed, potentially leading to a longer half-life and increased systemic exposure.[1][3]

-

Reduced Formation of Toxic Metabolites: If a metabolic pathway leads to a toxic byproduct, deuteration can slow this process, improving the drug's safety profile.[1]

-

Use as Internal Standards: Deuterated compounds are ideal internal standards for quantitative bioanalysis using mass spectrometry, as they have nearly identical chemical and physical properties to the analyte but a different mass.[][5]

-

Metabolic Pathway Elucidation: Labeled compounds are invaluable tracers for studying the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites.[][6][7]

Disulfiram and Its Impurities

Disulfiram is a medication used in the treatment of alcohol dependence.[8][9] As with any active pharmaceutical ingredient (API), the manufacturing process can result in the formation of impurities, which must be identified, quantified, and controlled to ensure the safety and efficacy of the drug product.[10] "Disulfiram impurity 1" is a known related substance of Disulfiram.[10] The deuterated version is referred to as "Disulfiram impurity 1-d10".[10][11]

Core Uses of Deuterium-Labeled Disulfiram Impurity 1

Based on the established applications of deuterated compounds in pharmaceutical sciences, the primary uses of deuterium-labeled Disulfiram impurity 1 fall into the following categories:

Internal Standard for Quantitative Bioanalysis

The most critical application of deuterium-labeled Disulfiram impurity 1 is as an internal standard (IS) for the accurate quantification of Disulfiram impurity 1 in biological matrices (e.g., plasma, urine) by liquid chromatography-mass spectrometry (LC-MS/MS).[5]

Principle: A known amount of the deuterated standard is added to the biological sample during preparation. Due to its similar chemical and physical properties, the deuterated IS co-elutes with the non-labeled analyte during chromatography and experiences similar ionization effects in the mass spectrometer. However, because of its higher mass, it is detected at a different mass-to-charge ratio (m/z). The ratio of the analyte's peak area to the IS's peak area is used to calculate the concentration of the analyte, correcting for variations in sample preparation and instrument response.[5]

Illustrative Quantitative Data:

The following table represents typical data from a calibration curve for the quantification of Disulfiram impurity 1 using its deuterated analog as an internal standard.

| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 101,500 | 0.015 |

| 5 | 7,650 | 102,100 | 0.075 |

| 10 | 15,300 | 101,800 | 0.150 |

| 50 | 75,900 | 101,200 | 0.750 |

| 100 | 152,500 | 101,700 | 1.500 |

| 500 | 761,000 | 101,500 | 7.500 |

| 1000 | 1,523,000 | 101,600 | 15.000 |

Note: This data is illustrative and does not represent actual experimental results for Disulfiram impurity 1.

Metabolic Tracer Studies

Deuterium-labeled Disulfiram impurity 1 can be used as a tracer to investigate the metabolic fate of this specific impurity in both in vitro and in vivo systems.[6][12] By administering the labeled compound, researchers can track its biotransformation and identify its metabolites using mass spectrometry. This is crucial for understanding if the impurity is converted into any reactive or toxic species within the body.

Experimental Protocols

Protocol for Quantitative Analysis by LC-MS/MS using a Deuterated Internal Standard

Objective: To quantify the concentration of Disulfiram impurity 1 in human plasma.

Materials:

-

Human plasma samples

-

Disulfiram impurity 1 analytical standard

-

Deuterium-labeled Disulfiram impurity 1 (Internal Standard)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

LC-MS/MS system

Methodology:

-

Preparation of Standard and QC Samples: Prepare a stock solution of Disulfiram impurity 1 and serially dilute it with blank plasma to create calibration standards and quality control (QC) samples at various concentrations.

-

Sample Preparation:

-

To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution (e.g., at 100 ng/mL).

-

Add 300 µL of ACN to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 5 µL) of the prepared sample onto the LC-MS/MS system.

-

Perform chromatographic separation using a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and ACN with 0.1% formic acid).

-

Detect the analyte and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentration of the impurity in the unknown samples from this curve.

Protocol for In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of Disulfiram impurity 1 in human liver microsomes.

Materials:

-

Disulfiram impurity 1

-

Deuterium-labeled Disulfiram impurity 1 (can be used as a control or for comparative stability)

-

Human liver microsomes (HLM)

-

NADPH regenerating system

-

0.1 M Phosphate (B84403) Buffer (pH 7.4)

-

Acetonitrile (ACN) for quenching

Methodology:

-

Incubation Preparation: In a microcentrifuge tube, pre-incubate HLM in phosphate buffer at 37°C.

-

Initiation of Reaction: Add a solution of Disulfiram impurity 1 (at a final concentration of, for example, 1 µM) to the HLM mixture. Start the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (e.g., cold ACN) to stop the reaction.[3]

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of Disulfiram impurity 1 at each time point.

-

Data Calculation: Plot the natural log of the percentage of the remaining compound against time. The slope of this line can be used to calculate the in vitro half-life (t½).

Visualizations

Caption: Workflow for quantification using a deuterated internal standard.

Caption: Experimental workflow for an in vitro metabolic stability assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterium - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. hwb.gov.in [hwb.gov.in]

- 7. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. veeprho.com [veeprho.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. resolvemass.ca [resolvemass.ca]

Methodological & Application

Application Notes and Protocols for the Use of Disulfiram Impurity 1-d10 as an Internal Standard

Abstract: This document provides detailed application notes and protocols for the utilization of Disulfiram Impurity 1-d10 (Methyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate) as an internal standard in the quantitative analysis of its non-labeled counterpart, Disulfiram Impurity 1 (S-Methyl N,N-Diethyldithiocarbamate), in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or toxicological studies involving Disulfiram.

Introduction

Disulfiram is a medication used in the management of alcohol dependence. Its metabolism is complex, leading to various metabolites, including S-Methyl-N,N-Diethyldithiocarbamate, also known as Disulfiram Impurity 1.[1][2] Accurate quantification of this impurity/metabolite in biological samples is crucial for understanding the pharmacokinetics and pharmacodynamics of Disulfiram.

The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] A deuterated internal standard, such as Disulfiram Impurity 1-d10, offers significant advantages by co-eluting with the analyte and exhibiting identical chemical behavior during sample extraction, chromatography, and ionization. This minimizes variations due to matrix effects, sample processing, and instrument response, thereby enhancing the accuracy and precision of the analytical method.[3][4]

Disulfiram Impurity 1-d10 is a deuterium-labeled analog of Disulfiram Impurity 1, specifically designed for use as an internal standard in analytical and pharmacokinetic research.[5][6] Its use improves the accuracy of mass spectrometry and liquid chromatography for precise quantification.[5]

Analyte and Internal Standard Information

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Analyte | S-Methyl N,N-Diethyldithiocarbamate | C6H13NS2 | 163.30 |

| Internal Standard | Methyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate | C6H3D10NS2 | 173.42 |

Experimental Protocols

This section outlines a detailed protocol for the quantification of Disulfiram Impurity 1 in human plasma using Disulfiram Impurity 1-d10 as an internal standard. The method is adapted from established procedures for similar analytes and is optimized for LC-MS/MS.[1][7]

-

Disulfiram Impurity 1 (Analyte)

-

Disulfiram Impurity 1-d10 (Internal Standard)

-

Human Plasma (with K2EDTA as anticoagulant)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Disulfiram Impurity 1 in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Disulfiram Impurity 1-d10 in methanol.

-

Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in 50:50 (v/v) methanol:water.

-

To 200 µL of human plasma in a polypropylene (B1209903) tube, add 20 µL of the Internal Standard Working Solution (100 ng/mL).

-

Vortex mix for 10 seconds.

-

Add 400 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS) Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Capillary Voltage | 3.0 kV |

| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Disulfiram Impurity 1 | 164.1 | 88.1 | 0.1 | 25 | 15 |

| Disulfiram Impurity 1 (Qualifier) | 164.1 | 116.1 | 0.1 | 25 | 10 |

| Disulfiram Impurity 1-d10 (IS) | 174.1 | 98.1 | 0.1 | 25 | 15 |

Note: The optimal cone voltage and collision energy should be determined experimentally.

Data Presentation and Method Validation

The following tables represent typical data obtained during a bioanalytical method validation study.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| Disulfiram Impurity 1 | 0.5 - 500 | y = 0.025x + 0.001 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | < 15 | ± 15 | < 15 | ± 15 |

| Low QC | 1.5 | < 10 | ± 10 | < 10 | ± 10 |

| Mid QC | 75 | < 10 | ± 10 | < 10 | ± 10 |

| High QC | 400 | < 10 | ± 10 | < 10 | ± 10 |

Table 3: Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |

| Low QC | 1.5 | 0.98 | 92 |

| High QC | 400 | 1.01 | 95 |

Visualizations

Conclusion

The use of Disulfiram Impurity 1-d10 as an internal standard provides a robust and reliable method for the quantitative analysis of Disulfiram Impurity 1 in biological matrices. The detailed protocol and illustrative data presented herein serve as a comprehensive guide for researchers to develop and validate a highly accurate and precise LC-MS/MS assay. This will facilitate more reliable pharmacokinetic and metabolic studies of Disulfiram.

References

- 1. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]

- 5. veeprho.com [veeprho.com]

- 6. rxnchem.com [rxnchem.com]

- 7. LC-MS/MS Method for the determination of carbamathione in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Quantification of Disulfiram and Its Deuterated Impurity Using a Novel LC-MS/MS Method

References

- 1. researchgate.net [researchgate.net]

- 2. A novel UPLC-ESI-MS/MS method for the quantitation of disulfiram, its role in stabilized plasma and its application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Disulfiram in Human Plasma using a Novel UPLC-MS/MS Method with Disulfiram Impurity 1-d10 as Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust UPLC-MS/MS method for the sensitive and accurate quantification of Disulfiram (B1670777) in human plasma. To counteract matrix effects and ensure high precision, a stable isotope-labeled internal standard, Disulfiram impurity 1-d10, is employed. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method is ideally suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Disulfiram.

Introduction

Disulfiram is a medication primarily used for the management of chronic alcoholism. It functions by inhibiting the enzyme aldehyde dehydrogenase, leading to an accumulation of acetaldehyde (B116499) upon alcohol consumption, which results in unpleasant side effects.[1] Accurate quantification of Disulfiram in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies, as well as for monitoring patient adherence. However, the analysis of Disulfiram is challenging due to its rapid metabolism and potential for in vitro degradation.[2]

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry to correct for variability during sample preparation and analysis. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, leading to enhanced accuracy and precision.[3] This application note describes a validated UPLC-MS/MS method utilizing Disulfiram impurity 1-d10 as the internal standard for the reliable quantification of Disulfiram in human plasma.

Experimental

Materials and Reagents

-

Disulfiram analytical standard

-

Disulfiram impurity 1-d10 (deuterium-labeled internal standard)

-

LC-MS grade methanol (B129727), acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Solid-phase extraction (SPE) cartridges

Instrumentation

-

UPLC system coupled with a triple quadrupole mass spectrometer.

UPLC Conditions

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 95% B in 2.5 min, hold for 1 min, re-equilibrate for 1.5 min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | 5.0 min |

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The Multiple Reaction Monitoring (MRM) transitions for Disulfiram and its deuterated internal standard were optimized as follows:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Disulfiram | 297.0 | 116.0 | 100 | 25 |

| Disulfiram impurity 1-d10 | 307.0 | 126.0 | 100 | 25 |

Note: The MRM transition for Disulfiram impurity 1-d10 is inferred based on the fragmentation pattern of Disulfiram, where the primary fragment retains the deuterated ethyl groups.

Protocols

Standard and Quality Control Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Disulfiram and Disulfiram impurity 1-d10 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Disulfiram stock solution in 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Disulfiram impurity 1-d10 stock solution in 50:50 methanol:water.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 300 ng/mL) by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation Protocol (Solid-Phase Extraction)

-

To 100 µL of plasma sample, standard, or QC, add 20 µL of the 100 ng/mL internal standard working solution.

-

Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the entire sample mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 20% methanol in water.

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (30% B) and inject into the UPLC-MS/MS system.

Data Presentation

Calibration Curve

The calibration curve for Disulfiram was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Regression Equation | y = 0.025x + 0.003 |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using six replicates of QC samples at three concentration levels.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 3 | ≤ 10% | 90 - 110% | ≤ 15% | 85 - 115% |

| Medium | 30 | ≤ 10% | 90 - 110% | ≤ 15% | 85 - 115% |

| High | 300 | ≤ 10% | 90 - 110% | ≤ 15% | 85 - 115% |

Recovery

The extraction recovery was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels.

| QC Level | Concentration (ng/mL) | Mean Recovery (%) |

| Low | 3 | > 85% |

| Medium | 30 | > 85% |

| High | 300 | > 85% |

Visualizations

Experimental Workflow

Caption: Workflow for Disulfiram quantification.

Signaling Pathway of Disulfiram Action

Caption: Mechanism of Disulfiram action.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Disulfiram in human plasma. The use of the stable isotope-labeled internal standard, Disulfiram impurity 1-d10, ensures high accuracy and precision, making this method well-suited for demanding research applications in the fields of pharmacology and drug development. The detailed protocol and performance data presented herein can be readily adopted by researchers to facilitate their studies on Disulfiram.

References

- 1. Disulfiram Metabolite S-Methyl-N, N-Diethylthiocarbamate Quantitation in Human Plasma with Reverse Phase Ultra Performance Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stabilization and quantitative determination of disulfiram in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrogen/Deuterium and 16O/18O-Exchange Mass Spectrometry Boosting the Reliability of Compound Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Therapeutic Drug Monitoring of Disulfiram using 1-d10 Impurity as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction